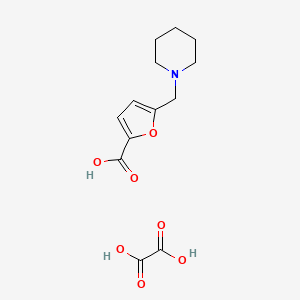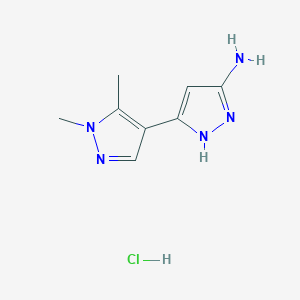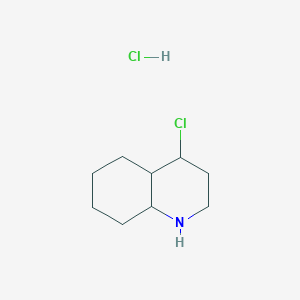
4-Chlorodecahydroquinoline hydrochloride
説明
4-Chlorodecahydroquinoline hydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Repurposing in Oncology
Chloroquine (CQ) and hydroxychloroquine (HCQ), related to 4-aminoquinolines, show promise in cancer treatment. Preclinical studies support their use in anti-cancer therapy, especially combined with conventional treatments. They sensitize tumor cells to a variety of drugs, enhancing therapeutic activity. The effects of CQ and HCQ extend to both cancer cells and the tumor microenvironment, impacting various cellular pathways and the immune system. Ongoing clinical studies are evaluating their effectiveness in different cancer types and with various treatments (Verbaanderd et al., 2017).
Computational Studies for COVID-19 Treatment
During the COVID-19 pandemic, chloroquine and its derivatives, including 4-aminoquinoline compounds, were computationally studied as potential treatments. These studies included docking, cheminformatics, and toxicity prediction to assess the efficacy of these metabolites against the coronavirus. The findings revealed significant potential for using these metabolites in coronavirus treatment, although clinical validation is required (Vaidya & Vyas, 2020).
Electrochemical Sensors for Biological and Environmental Samples
4-Aminoquinoline drugs like HCQ and CQ have been analyzed using electrochemical methods due to their importance in biological samples. This research is critical due to the potential toxic side effects of long-term administration of these drugs. Electrochemical sensors offer a simple and sensitive method for detecting these drugs in complex matrices such as pharmaceuticals and biological fluids (Matrouf et al., 2022).
Enhancing Chemotherapy Efficacy in Cancer Treatment
Chloroquine, a 4-aminoquinoline drug, enhances the efficacy of chemotherapy in cancer treatment. It inhibits lysosomal acidification, preventing autophagy by blocking autophagosome fusion and degradation. In cancer treatment, CQ is often used in combination with chemotherapeutic drugs and radiation, sensitizing tumor cells to these treatments (Maycotte et al., 2012).
Autophagy Mechanisms in Antitumor Therapies
CQ and HCQ, part of the 4-aminoquinoline class, are used in antitumor therapies based on autophagy mechanisms. They disrupt autophagosome-lysosome fusions, enhancing the antiproliferative action of chemotherapeutics. The drugs also exhibit mechanisms unrelated to autophagy, such as apoptosis and immunomodulatory characteristics, which contribute to their antitumor effects (Ferreira et al., 2021).
特性
IUPAC Name |
4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h7-9,11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYZYYUBKGAWJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90436-13-8 | |
| Record name | Quinoline, 4-chlorodecahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90436-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



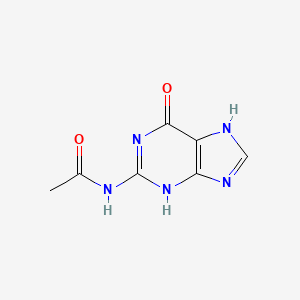
![2-Chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl chloride;hydrochloride](/img/structure/B7812587.png)
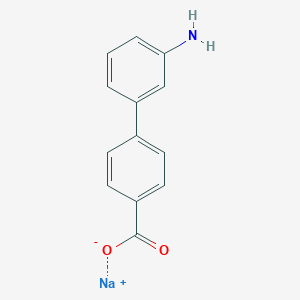
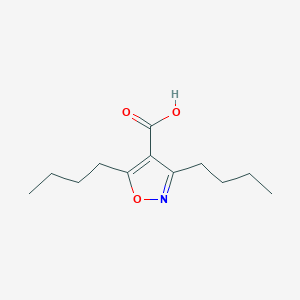
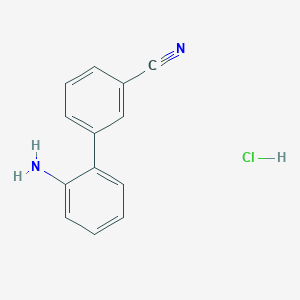
![[(6-Ethyl-4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7812614.png)
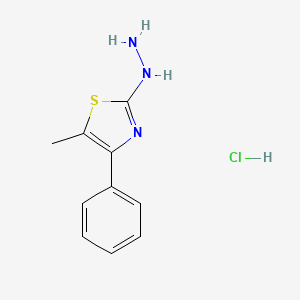
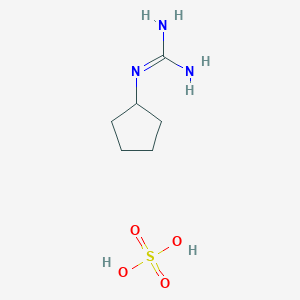


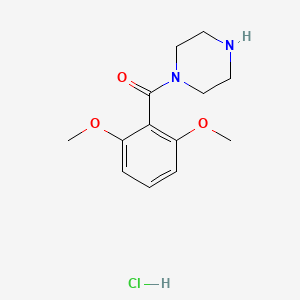
![[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride](/img/structure/B7812673.png)
